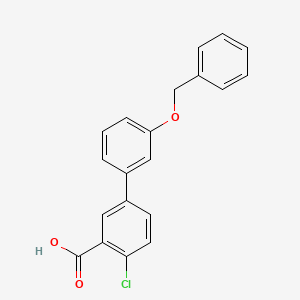
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%
Übersicht
Beschreibung
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid (5-BPCA) is a novel compound with potential applications in the fields of medicinal chemistry, drug discovery, and organic synthesis. 5-BPCA is a substituted benzoic acid, containing both an aromatic ring and a phenyl group. This compound has been studied for its unique properties, including its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 5-BPCA has been found to be a potent inhibitor of COX-2, with an IC50 of 0.3 μM. Additionally, 5-BPCA has been found to have anti-inflammatory and analgesic effects in animal models.
Wissenschaftliche Forschungsanwendungen
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been found to be a potent inhibitor of COX-2, with an IC50 of 0.3 μM. Additionally, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been found to have anti-inflammatory and analgesic effects in animal models. In drug discovery, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been studied for its potential to be used as a lead compound for the development of novel drugs. In organic synthesis, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been studied for its potential to be used as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that have a variety of effects on the body, including inflammation and pain. By inhibiting COX-2, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is thought to reduce the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% have been studied in animal models. 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has also been found to reduce the expression of COX-2 in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% in laboratory experiments has several advantages and limitations. One advantage of using 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is its potency as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been found to have an IC50 of 0.3 μM, making it a very potent inhibitor of COX-2. Additionally, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% has been found to have anti-inflammatory and analgesic effects in animal models, making it a useful tool for studying the effects of COX-2 inhibition.
One limitation of using 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% in laboratory experiments is its solubility. 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is only slightly soluble in water, making it difficult to use in aqueous solutions. Additionally, 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% is sensitive to light, making it difficult to use in light-dependent experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%. One potential direction is to explore the use of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% as an inhibitor of other enzymes or pathways. Additionally, it may be possible to develop novel derivatives of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% with improved solubility or stability. It may also be possible to explore the use of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% in other animal models, such as human clinical trials. Finally, it may be possible to explore the use of 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% for the synthesis of other compounds.
Synthesemethoden
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-bromobenzyl alcohol with 2-chlorobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution reaction to form 5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid, 95%. Other methods of synthesis include the reaction of 3-bromobenzyl chloride with 2-chlorobenzoic acid in the presence of a base, and the reaction of 3-bromobenzyl bromide with 2-chlorobenzoic acid in the presence of a base.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXQRIVFSCKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692233 | |
| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-2-chlorobenzoic acid | |
CAS RN |
1261968-63-1 | |
| Record name | 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















